molecular formula C22H23N5 B2933286 (4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS No. 890940-02-0

(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B2933286
CAS No.: 890940-02-0
M. Wt: 357.461
InChI Key: PGOGINAVVRRAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. The compound features a 4-butylphenyl group at the 4-position and a 4-methylphenyl substituent at the 1-position of the pyrazolo[4,5-e]pyrimidine scaffold. Pyrazolo-pyrimidine derivatives are pharmacologically significant, with reported applications as antihypertensive agents, antitumor drugs, and antimicrobial compounds .

Properties

IUPAC Name

N-(4-butylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-3-4-5-17-8-10-18(11-9-17)26-21-20-14-25-27(22(20)24-15-23-21)19-12-6-16(2)7-13-19/h6-15H,3-5H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOGINAVVRRAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a novel pyrazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is crucial for understanding its biological activity. The compound features a pyrazolo[4,5-e]pyrimidine core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It was tested against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and exhibited significant cytotoxic effects compared to standard chemotherapeutics like cisplatin. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of key regulatory proteins such as p53 and NF-κB .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases 3, 8, and 9. This was evidenced by increased levels of pro-apoptotic proteins and reactive oxygen species (ROS) generation .
    • Autophagy Activation : There is evidence suggesting that it also triggers autophagy, enhancing the degradation of damaged cellular components, which contributes to its anticancer effects .
  • Selectivity : Notably, the compound demonstrated a selective cytotoxic effect on cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Study on Breast Cancer Cell Lines : A study assessed the cytotoxicity of the compound against MCF-7 and MDA-MB-231 cell lines using the MTT assay. Results indicated that it had stronger cytotoxic activity than cisplatin at comparable concentrations, with IC50 values significantly lower than those for normal breast cells (MCF-10A) .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the compound not only induced apoptosis but also inhibited cell migration and invasion in metastatic breast cancer models. This suggests potential applications in preventing metastasis alongside direct cytotoxic effects .

Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound.

Study ReferenceCell LineIC50 (µM)Mechanism of ActionNotes
MCF-70.25Apoptosis via caspasesStronger than cisplatin
MDA-MB-2310.30ROS generation and p53 modulationSelective toxicity to cancer cells
Normal Breast Cells>10Minimal effect on normal cellsFavorable therapeutic index

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo-pyrimidine scaffold is highly versatile, with modifications at the 1-, 3-, and 4-positions significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Key Comparative Insights

Core Structure Variations: The target compound adopts a pyrazolo[4,5-e]pyrimidine core, whereas most analogs (e.g., ZZM ligand, Example 29) use pyrazolo[3,4-d]pyrimidine. The difference in ring fusion ([4,5-e] vs.

Substituent Effects: Lipophilicity: The 4-butylphenyl group in the target compound enhances lipophilicity compared to the bromophenyl group in or the pyridinyl ethynyl group in , which may improve membrane permeability but reduce aqueous solubility. Bulk and Flexibility: The piperazinyl group in adds conformational flexibility, which may enhance interactions with protein pockets but increase metabolic instability.

Biological Activity: While the target compound’s antifungal activity is inferred from studies on pyrazolo[4,5-e]pyrimidines , derivatives like Example 29 (chromenone-substituted) and ZZM (kinase-targeting) suggest divergent therapeutic applications. The chromenone group in may confer fluorescence properties useful in cellular imaging, whereas the ethynylpyridine in could modulate kinase selectivity.

Synthetic Accessibility: The synthesis of pyrazolo-pyrimidines typically involves cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives. The 4-butylphenyl and 4-methylphenyl substituents in the target compound likely require regioselective alkylation or Suzuki coupling steps, as seen in analogous syntheses .

Research Findings and Implications

  • Antifungal Potential: Pyrazolo[4,5-e]pyrimidines exhibit antifungal activity via mechanisms possibly involving ergosterol biosynthesis inhibition or membrane disruption . The target compound’s bulky aryl groups may enhance binding to fungal cytochrome P450 enzymes.
  • Kinase Inhibition : The ZZM ligand’s pyridinyl ethynyl group aligns with kinase inhibitor scaffolds (e.g., JAK2/3 inhibitors), suggesting the target compound could be repurposed for oncological applications with structural optimization .
  • Limitations : Lack of explicit solubility, stability, and toxicity data for the target compound necessitates further preclinical profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.